
ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an ethyl ester group attached to the imidazole ring, which is further substituted with a 2,4-dichlorophenyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, such as sodium ethoxide. The resulting intermediate is then cyclized to form the imidazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反应分析
Types of Reactions
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The 2,4-dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.
科学研究应用
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.
作用机制
The mechanism of action of ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. In anticancer research, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl acetate
Uniqueness
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
952958-73-5 |
|---|---|
分子式 |
C12H10Cl2N2O2 |
分子量 |
285.12 g/mol |
IUPAC 名称 |
ethyl 1-(2,4-dichlorophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-6-16(7-15-10)11-4-3-8(13)5-9(11)14/h3-7H,2H2,1H3 |
InChI 键 |
ZXAXKZHPLYCFAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C=N1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)


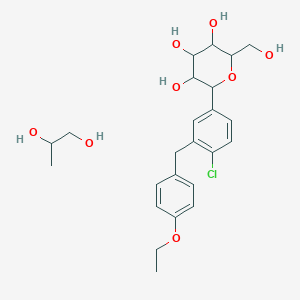
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
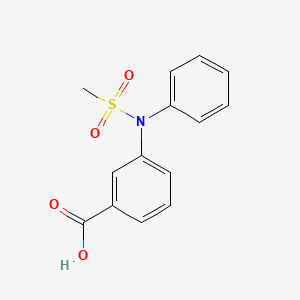
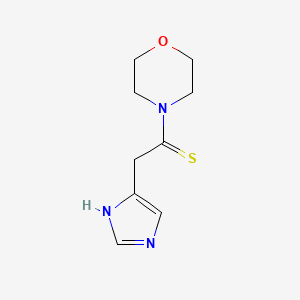
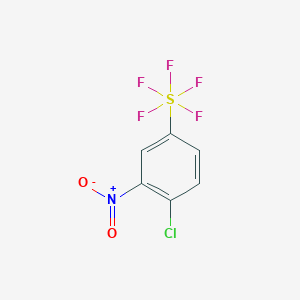
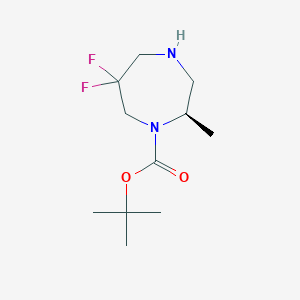
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)


